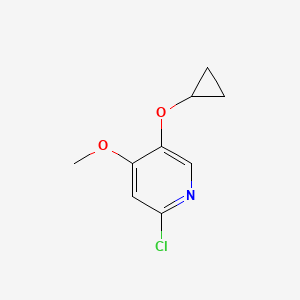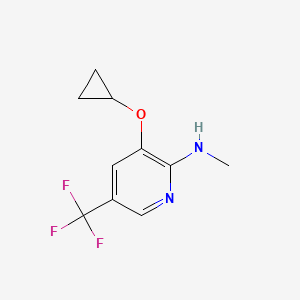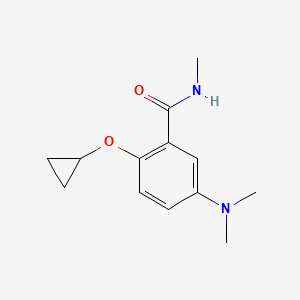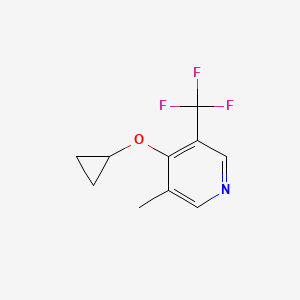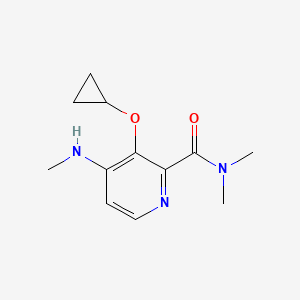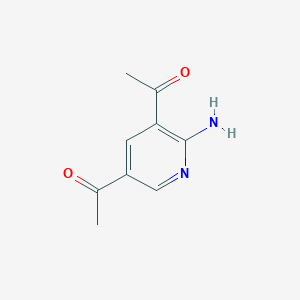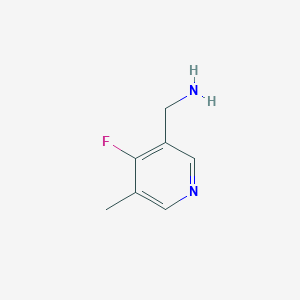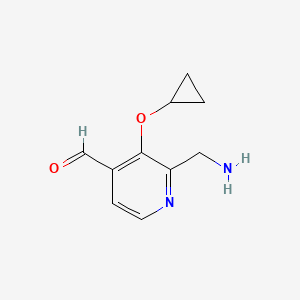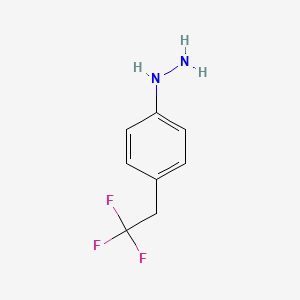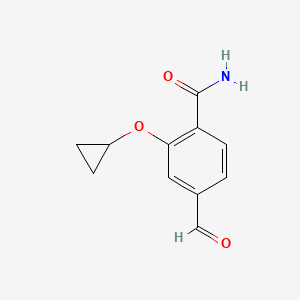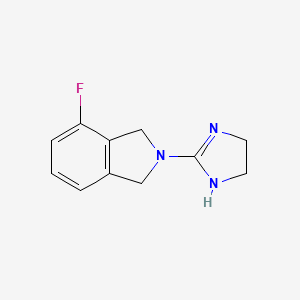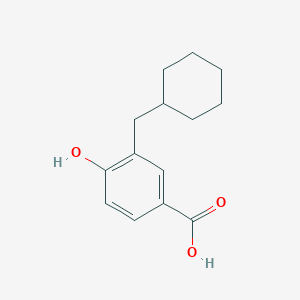
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core with a hydroxyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylmethyl bromide and 4-hydroxybenzoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: Cyclohexylmethyl bromide is added to a solution of 4-hydroxybenzoic acid and potassium carbonate in DMF. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution.
Major Products
Oxidation: Formation of 3-(Cyclohexylmethyl)-4-oxobenzoic acid.
Reduction: Formation of 3-(Cyclohexylmethyl)-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyclohexylmethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and activity towards various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.
3-(Cyclohexylmethyl)benzoic acid:
Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different core structures.
Uniqueness
3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18O3 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H18O3/c15-13-7-6-11(14(16)17)9-12(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17) |
Clé InChI |
BARAXTLUYVXQRN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CC2=C(C=CC(=C2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


